![molecular formula C19H20O7 B076216 Elephantopin CAS No. 13017-11-3](/img/structure/B76216.png)
Elephantopin
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Overview
Description
Elephantopin is a natural compound found in the Elephantopus scaber plant, which is commonly used in traditional medicine. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Its potential as a therapeutic agent has been the subject of scientific research in recent years.
Scientific Research Applications
Phytochemical Composition and Properties
Elephantopin is a sesquiterpene lactone primarily derived from plants like Elephantopus scaber. These plants have been studied for various phytochemicals, with sesquiterpene lactones like elephantopin being prominent constituents. Research reveals that these compounds possess significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects (Hiradeve & Rangari, 2014).
Anticancer Activities
Elephantopin has been particularly noted for its potential anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, research has shown its effectiveness in inducing apoptosis in liver cancer cells, mediated through mechanisms like caspase-3 activation (Ooi et al., 2014). Another study highlighted the isolation of elephantopin from Elephantopus mollis and its significant leishmanicidal activities, suggesting its potential as a therapeutic agent against Leishmania major (Fuchino et al., 2001).
Antimicrobial and Antioxidant Effects
In addition to anticancer activities, elephantopin exhibits antimicrobial and antioxidant properties. Research has shown that extracts containing elephantopin from plants like Elephantopus scaber possess antimicrobial activity against various microorganisms. This suggests its potential use in treating infections (Avani & Neeta, 2005). Antioxidant properties of compounds like 3,4-di-O-caffeoyl quinic acid, isolated from Elephantopus mollis and associated with elephantopin, have also been reported, indicating a role in treating free radical-mediated diseases (Ooi et al., 2011).
Hepatoprotective and Anti-inflammatory Effects
Elephantopin has been found to have hepatoprotective and anti-inflammatory effects. A study on Elephantopus scaber, which contains elephantopin, showed its ability to inhibit inflammation and protect the liver against injury in rats. This highlights its therapeutic potential in treating liver diseases and inflammatory conditions (Hung et al., 2011).
properties
CAS RN |
13017-11-3 |
---|---|
Product Name |
Elephantopin |
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12-,13+,14-,15+,19+/m0/s1 |
InChI Key |
WIQOUTANBFOBPB-KIVXNUBRSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O |
SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
Canonical SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
synonyms |
elephantopin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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